This compound can be classified as:
The synthesis of 6,7-difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can be achieved through various methods. A notable synthetic route involves the reaction of 2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one with phosphorus pentasulfide. The reaction conditions include:
The resultant product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
The molecular structure of 6,7-difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one features a fused bicyclic system comprising a quinazoline ring and a pyrrole ring. Key structural details include:
X-ray diffraction studies reveal that the compound crystallizes in the space group R3c with significant π–π stacking interactions between adjacent molecules .
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is involved in various chemical reactions that explore its reactivity and potential transformations. These reactions often include:
The specific reaction conditions and yields depend on the nature of the electrophiles used and the solvent system employed .
The mechanism of action for compounds like 6,7-difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one generally involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.
For instance, it has been shown to interact with protein kinases such as AKT1 and mTOR, influencing pathways like PI3K/AKT/mTOR that are crucial for cell growth and metabolism. Binding studies indicate that the compound can form hydrogen bonds with critical residues within the active site of these proteins .
The physical and chemical properties of 6,7-difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one are essential for understanding its behavior in biological systems:
Spectroscopic data such as NMR (Nuclear Magnetic Resonance) provides insights into its structural characteristics and purity .
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has promising applications in medicinal chemistry:
Research continues into optimizing its pharmacological properties and expanding its applications beyond oncology .
The core structure of 6,7-difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is strategically dissected into two key synthons: a fluorinated anthranilic acid derivative and a 4-carbon chain with a terminal electrophile (e.g., aldehyde or halide). The primary disconnection occurs at the lactam C–N bond (C9–N1), suggesting ring assembly via intramolecular N-acylation. An alternative approach involves disconnecting the pyrrolidine ring (C2–C3 bond), pointing to [3+2] cycloadditions or ring-closing metathesis. For 6,7-difluoro substitution, regioselective fluorination must precede ring fusion due to the electronic deactivation of the assembled tricycle [2] [6].
Direct fluorination of the preformed tricyclic core faces challenges due to reduced aromatic reactivity. Two predominant solutions exist:
Table 1: Impact of Fluorination Patterns on Bioactivity
Fluorination Position | IC₅₀ (μM) vs. AGS Cells | Selectivity Index (vs. GES-1) |
---|---|---|
None (Parent) | 7.93 | 1.8 |
Monosubstituted (C7-F) | 6.79 | 2.1 |
6,7-Difluoro | 2.23 | >10 |
5,6,7-Trifluoro | >50 | <1 |
Data adapted from cytotoxicity screening of isaindigotone derivatives [2]
Zinc-mediated reductive cyclization provides an efficient metal-free route. 2-(2-Nitroaryl)-1-(3-chloropropyl)-4,5-difluoroquinazolin-4(3H)-one undergoes Zn/AcOH reduction, generating an amine that spontaneously cyclizes to form the pyrrolidine ring. This method avoids precious metal catalysts and operates under mild conditions (RT, 1 h) with yields >85% [6]. Alternative acid-catalyzed cyclizations use POCl₃ or polyphosphoric acid (PPA), but require elevated temperatures (80–120°C) [2].
While not directly applied to 6,7-difluoro systems, methyl azaarenes (e.g., 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one) undergo radical-initiated intramolecular cycloadditions with tert-butyl nitrite (TBN). TBN serves as both a radical initiator and N–O source, forming isoxazole-fused tricycles like 4H,6H-isoxazolo[3′,4′:3,4]pyrrolo[2,1-b]quinazolin-6-one. Optimized conditions (MeCN, AcOH, 100°C, Ar) achieve 80% yield, demonstrating potential for fluoro-substituted variants [3].
TBN enables sequential nitration/annulation in one pot. For 6,7-difluoro analogues, 3-(prop-2-yn-1-yl)-6,7-difluoro-2-methylquinazolin-4(3H)-one reacts with TBN (5.5 equiv) in acetonitrile at 100°C under argon. Acetic acid and N-chlorosuccinimide (NCS) boost efficiency by facilitating in situ nitro radical formation, which triggers C–H functionalization and cyclization. This method constructs isoxazole-fused derivatives in a single step (65–75% yield) and is adaptable to electron-deficient fluoroarenes [3].
Table 2: Optimization of TBN-Mediated Cyclization
Entry | Solvent | Additive | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | DMSO | None | 80 | 45 |
4 | MeCN | None | 80 | 64 |
11 | MeCN | AcOH + NCS | 100 | 80 |
15 | MeCN | AcOH + NCS | 60 | 55 |
Optimization data for isoxazole annulation [3]
While not explicitly documented for 6,7-difluoro derivatives, Wang resin-immobilized anthranilic acids enable automated synthesis of pyrroloquinazolinones. Fluoro-substituted Fmoc-protected amino acids are coupled to resin-bound 4,5-difluoroanthranilates. Microwave-assisted cyclative cleavage (HOAc/110°C/20 min) releases the tricyclic core. Flow hydrogenation (10% Pd/C, H₂, 50°C) reduces intermediate nitro groups, permitting library generation of 20+ analogs in <8 h residence time [6] [8].
Iodine-catalyzed tandem Meinwald rearrangement-cyclization uses epoxides as alkyl precursors under metal-free conditions. 1-(2-Aminophenyl)-pyrrole reacts with fluorinated epoxides via I₂/TsOH catalysis in acetonitrile (120°C/4 h), yielding 4-(fluorobenzyl)pyrroloquinoxalines (64–76%). Similarly, 2-aminobenzamide derivatives cyclize to quinazolinones (58–74% yield). This approach avoids transition metals and utilizes epoxides as stable aldehyde surrogates, aligning with green chemistry principles [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1